molecular formula C23H26N4O4S B6578284 3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 1021249-88-6

3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B6578284
CAS No.: 1021249-88-6
M. Wt: 454.5 g/mol
InChI Key: SQYKCTDURYLBSH-UHFFFAOYSA-N
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Description

The compound 3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione features a pyrazolo[3,4-b]pyridine core substituted with a 3-methyl group, a 4-(morpholine-4-carbonyl) moiety, and a 6-(4-methylphenyl) group. The thiolane-1,1-dione (sulfone) ring is fused to the pyrazolo-pyridine system.

  • Morpholine-carbonyl groups are known to enhance solubility and pharmacokinetic properties by introducing polarity .
  • Sulfone groups (e.g., thiolane-1,1-dione) may influence binding affinity and metabolic stability due to their electron-withdrawing nature .
  • Pyrazolo[3,4-b]pyridine scaffolds are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and neuroactive properties in related derivatives .

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-15-3-5-17(6-4-15)20-13-19(23(28)26-8-10-31-11-9-26)21-16(2)25-27(22(21)24-20)18-7-12-32(29,30)14-18/h3-6,13,18H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYKCTDURYLBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

F5121-0179, also known as Avotaciclib, primarily targets the Cyclin-dependent kinase 1 (CDK1) . CDK1 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapeutics.

Mode of Action

Avotaciclib acts as an inhibitor of CDK1. By binding to this kinase, it prevents the phosphorylation of downstream targets, thereby disrupting the cell cycle progression and inducing cell death.

Result of Action

The inhibition of CDK1 by Avotaciclib leads to cell cycle arrest and apoptosis . This can result in the reduction of tumor growth in cancers that are dependent on CDK1 for proliferation.

Biological Activity

The compound 3-[3-methyl-6-(4-methylphenyl)-4-(morpholine-4-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic molecule with potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity through various studies, including case studies and detailed findings from recent research.

Chemical Structure and Properties

This compound features several key structural components:

  • Pyrazolo[3,4-b]pyridine core
  • Morpholine moiety
  • Thiolane ring structure

These structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range (e.g., 0.39 ± 0.06 μM for HCT116 cells) .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This is crucial for developing anticancer therapies as it disrupts mitosis in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported that compounds with similar structures inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to the target molecule:

  • Study on Pyrazole Derivatives : A study focused on various pyrazole derivatives revealed that modifications in the structure significantly influenced their anticancer efficacy. Notably, compounds with a morpholine moiety showed enhanced activity against specific cancer cell lines .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds. Results indicated a marked reduction in inflammation markers following treatment with these compounds, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Summary of Biological Activities

Activity TypeTarget CellsIC50 Values (μM)Mechanism of Action
AnticancerHCT1160.39 ± 0.06Inhibition of tubulin polymerization
AnticancerMCF-70.46 ± 0.04Cell cycle arrest at G2/M phase
Anti-inflammatoryMacrophages-Inhibition of TNF-alpha release

Detailed Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance:

  • Compounds with additional functional groups exhibited improved binding affinity to target proteins involved in cancer progression .
  • Molecular docking studies provided insights into binding interactions at the colchicine site on tubulin, further validating their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Bioactivities of Analogues
Compound Name / Core Structure Substituents/Modifications Reported Bioactivities Synthesis Yield/Approach Reference
Target Compound (Pyrazolo[3,4-b]pyridine derivative) 3-methyl, 4-(morpholine-4-carbonyl), 6-(4-methylphenyl), thiolane-1,1-dione Not explicitly reported No data in evidence N/A
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Coumarin, thieno[2,3-d]pyrimidine, phenyl Anticancer (implied by structural motifs) 75% (FeCl₃-SiO₂ catalysis in ethanol)
4-[1-(4-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol 4-methoxyphenyl, trifluoromethyl, phenol No explicit data (trifluoromethyl enhances metabolic stability) Not specified
Triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) Naphthyl, alkyl/aryl groups Antimicrobial, herbicidal Not specified

Key Observations

However, analogous pyrazolo[3,4-b]pyridine derivatives (e.g., ) employ FeCl₃-SiO₂ catalysts for cyclization, achieving 75% yields . Morpholine-carbonyl groups may require coupling reactions or amidation steps.

Substituent Effects: Morpholine vs. Thienopyrimidine/Trifluoromethyl:

  • Morpholine-carbonyl groups improve solubility, whereas trifluoromethyl groups () enhance lipophilicity and metabolic stability .
  • Sulfone vs. Coumarin/Phenol:
  • The thiolane-1,1-dione sulfone may increase oxidative stability compared to coumarin () or phenol () groups.

Biological Activities: Pyrazolo[3,4-b]pyridine derivatives in and are associated with anticancer and anti-inflammatory activities. Triazolothiadiazoles () demonstrate antimicrobial activity, implying that the target compound’s thiolane-dione moiety could be explored for similar applications .

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